D-glyceraldehyde

Catalog No.
S582050
CAS No.
453-17-8
M.F
C3H6O3
M. Wt
90.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-glyceraldehyde

CAS Number

453-17-8

Product Name

D-glyceraldehyde

IUPAC Name

(2R)-2,3-dihydroxypropanal

Molecular Formula

C3H6O3

Molecular Weight

90.08 g/mol

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1

InChI Key

MNQZXJOMYWMBOU-VKHMYHEASA-N

SMILES

C(C(C=O)O)O

Synonyms

(R)-2,3-Dihydroxypropanal; (+)-Glyceraldehyde; (R)-(+)-Glyceraldehyde; (R)-Glyceraldehyde; D-(+)-Glyceraldehyde; D-Glyceraldehyde; D-Glycerose; NSC 91534; Triose

Canonical SMILES

C(C(C=O)O)O

Isomeric SMILES

C([C@H](C=O)O)O

D-glyceraldehyde is a triose monosaccharide with the chemical formula C₃H₆O₃, classified as the simplest aldose (an aldehyde sugar) and an essential intermediate in various metabolic pathways, including glycolysis. It exists as a colorless, sweet crystalline solid and is notable for its chiral nature, having one chiral center that gives rise to two enantiomers: D-glyceraldehyde and its counterpart, L-glyceraldehyde. The D-configuration indicates the orientation of the hydroxyl group on the last chiral carbon in the Fischer projection, which is crucial for its biological activity .

D-glyceraldehyde is produced naturally in all living organisms, including humans, and plays a pivotal role in carbohydrate metabolism. Its synthesis can occur through several biochemical pathways, making it a significant compound in both energy production and biosynthesis .

  • D-glyceraldehyde is generally considered safe to handle in research settings when proper laboratory precautions are followed.
  • However, it may cause mild skin and eye irritation upon contact.
  • Due to its aldehyde functionality, it can react with other chemicals and is recommended to be stored appropriately to prevent degradation.

Role in Carbohydrate Metabolism

D-glyceraldehyde is a key intermediate in glycolysis, the primary pathway for cellular energy production. During glycolysis, D-glyceraldehyde is converted into 1,3-bisphosphoglycerate by the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This reaction is a crucial step in capturing energy from glucose and generating ATP, the cell's primary energy currency .

Precursor for Diverse Biomolecules

D-glyceraldehyde serves as a precursor for the synthesis of various biomolecules beyond its role in glycolysis. These include:

  • Other carbohydrates: D-glyceraldehyde can be converted into other sugars like pyruvate, fructose, and glucose through different metabolic pathways .
  • Glycerol and polyols: D-glyceraldehyde can be reduced to glycerol, a vital component of triglycerides and phospholipids, and further converted into other polyols like sorbitol and mannitol .
  • Polysaccharides: D-glyceraldehyde can be incorporated into the synthesis of complex carbohydrates like starch and cellulose through various biosynthetic pathways .

Research Applications

The diverse functionalities of D-glyceraldehyde make it a valuable tool in various scientific research applications, including:

  • Understanding metabolic regulation: Studying the regulation of enzymes involved in D-glyceraldehyde metabolism can provide insights into cellular energy homeostasis and disease development .
  • Drug discovery: D-glyceraldehyde and its derivatives can be used as starting materials or targets for developing new drugs that act on specific metabolic pathways .
  • Biofuel production: D-glyceraldehyde can be used as a substrate for microbial fermentation to produce biofuels like biodiesel and bioethanol .
Essential for metabolic processes:

  • Kiliani–Fischer Synthesis: D-glyceraldehyde serves as a starting material to synthesize larger sugars. In this reaction, it reacts with cyanide ion to extend the carbon chain at the aldehyde position .
  • Wohl Degradation: This process involves the breakdown of larger aldoses into smaller components, where D-glyceraldehyde can be generated from D-erythrose or D-threose through a series of reactions involving nitrile intermediates .
  • Glycolysis: In glycolysis, D-glyceraldehyde is converted into glyceraldehyde 3-phosphate by the enzyme glyceraldehyde phosphate dehydrogenase, which is crucial for energy production in cells .

D-glyceraldehyde is integral to several biochemical pathways:

  • Glycolysis: It plays a critical role as an intermediate in glycolysis, where it is converted into glyceraldehyde 3-phosphate. This conversion is essential for cellular respiration and energy production .
  • Calvin Cycle: In photosynthesis, D-glyceraldehyde 3-phosphate is produced during the Calvin cycle and contributes to glucose synthesis in plants .
  • Metabolic Regulation: The compound also participates in various regulatory mechanisms within metabolic pathways, influencing energy balance and substrate availability for other biochemical processes .

D-glyceraldehyde can be synthesized through several methods:

  • Oxidation of Glycerol: One common method involves the mild oxidation of glycerol using hydrogen peroxide in the presence of ferrous salts as catalysts. This process yields both D-glyceraldehyde and dihydroxyacetone .
  • Formose Reaction: D-glyceraldehyde can also be produced through the formose reaction, where simple sugars are formed from formaldehyde under specific conditions .
  • Bioconversion: Microbial processes can convert glycerol to D-glyceraldehyde through enzymatic reactions involving alcohol dehydrogenases .

D-glyceraldehyde has diverse applications across various fields:

  • Biochemical Research: Its role as an intermediate in glycolysis makes it vital for studies related to cellular metabolism and energy production.
  • Pharmaceuticals: It serves as a building block in synthesizing various pharmaceuticals and biochemicals due to its reactive aldehyde group.
  • Food Industry: Its sweet taste contributes to flavoring agents and sweeteners used in food products .

Research has shown that D-glyceraldehyde interacts with various biological molecules:

  • Thiols Interaction: D-glyceraldehyde 3-phosphate forms adducts with thiols, resulting in hemithioacetals that play roles in metabolic regulation and redox reactions within cells .
  • Enzymatic Reactions: The compound's interactions with enzymes such as glyceraldehyde 3-phosphate dehydrogenase highlight its importance in metabolic pathways like glycolysis and gluconeogenesis .

D-glyceraldehyde shares similarities with other monosaccharides but possesses unique characteristics that differentiate it:

CompoundStructureUnique Features
L-glyceraldehydeC₃H₆O₃Enantiomer of D-glyceraldehyde; not commonly found in nature.
DihydroxyacetoneC₃H₆O₃Ketone form; interconvertible with D-glyceraldehyde via triose phosphate isomerase.
Glyceric acidC₃H₈O₃Product of further oxidation of glyceraldehyde; involved in different metabolic pathways.
GlycerolC₃H₈O₃Precursor to glyceraldehyde; contains no aldehyde group.

D-glyceraldehyde's unique role as an intermediate in glycolysis and its chiral properties make it distinct among these compounds. Its ability to participate actively in various metabolic pathways underlines its significance in biochemistry and related fields .

Formation and Metabolic Conversion Pathways

D-glyceraldehyde 3-phosphate emerges as a central metabolite through multiple reversible biochemical reactions within the glycolytic pathway. The primary formation pathway involves the cleavage of fructose-1,6-bisphosphate by the enzyme fructose-bisphosphate aldolase, which generates both glyceraldehyde 3-phosphate and dihydroxyacetone phosphate as products. This aldolase-catalyzed reaction represents a critical branch point in carbohydrate metabolism, where a six-carbon sugar is split into two three-carbon intermediates.

The interconversion between dihydroxyacetone phosphate and glyceraldehyde 3-phosphate occurs through the action of triose phosphate isomerase, establishing a dynamic equilibrium between these two triose phosphates. This equilibrium ensures that both products of the aldolase reaction can be channeled into the subsequent steps of glycolysis. Additionally, glyceraldehyde 3-phosphate can be formed from 1,3-bisphosphoglycerate through the reverse action of glyceraldehyde 3-phosphate dehydrogenase, particularly during gluconeogenic conditions.

Enzymatic Regulation and Kinetic Properties

The enzymatic conversion of glyceraldehyde 3-phosphate involves sophisticated regulatory mechanisms that control metabolic flux through the glycolytic pathway. Research on glyceraldehyde 3-phosphate dehydrogenase from Mycobacterium tuberculosis has revealed that this enzyme exhibits a kinetic mechanism wherein nicotinamide adenine dinucleotide first binds to the enzyme, followed by glyceraldehyde 3-phosphate binding to form a covalently bound thiohemiacetal intermediate. The kinetic parameters demonstrate a Michaelis constant value of 280 micrometers for glyceraldehyde 3-phosphate and 40 micrometers for nicotinamide adenine dinucleotide, indicating high substrate affinity.

Kinetic isotope effect studies have provided detailed insights into the mechanism of glyceraldehyde 3-phosphate oxidation. Primary kinetic isotope effects reveal modest values of 1.2 for the maximal velocity and 1.5 for the velocity-to-Michaelis constant ratio, suggesting that hydride transfer is only partially rate-limiting in the overall catalytic process. Solvent kinetic isotope effects demonstrate values of 1.7 for maximal velocity and 2.5 for the velocity-to-Michaelis constant ratio, indicating that proton transfer steps contribute significantly to the rate-limiting process.

Cellular Regulation and Metabolic Control

Recent investigations have revealed that glyceraldehyde 3-phosphate functions beyond its traditional role as a metabolic intermediate, serving as a molecular switch between cell survival and apoptosis. Overexpression of aldolase, which increases glyceraldehyde 3-phosphate production, has been shown to protect cells against apoptotic cell death. Furthermore, direct addition of glyceraldehyde 3-phosphate to cellular systems delays apoptotic phenomena through the suppression of caspase-3 activity in a reversible noncompetitive manner.

The regulatory effects of glyceraldehyde 3-phosphate extend to enzyme modulation, where this metabolite directly influences the activity of key glycolytic enzymes. Studies have demonstrated that a cytosolic modifier protein can stimulate glyceraldehyde 3-phosphate dehydrogenase activity by increasing the maximal reaction rate and decreasing the apparent Michaelis constant for nicotinamide adenine dinucleotide. This modifier protein also increases the inhibition constant for reduced nicotinamide adenine dinucleotide by two- to threefold, effectively reducing product inhibition and enhancing metabolic flux.

The transition from abiotic racemic mixtures to biologically homochiral systems required synergistic interactions between sugars, amino acids, and mineral surfaces. D-Glyceraldehyde, as a three-carbon sugar, sits at the intersection of these processes, serving both as a product of prebiotic synthesis and a chiral template for downstream biomolecules.

Formose Reaction Mechanisms: Formaldehyde to Carbohydrates

The formose reaction, first described by Aleksandr Butlerov in 1861, remains the most studied pathway for prebiotic carbohydrate synthesis. Initiated by trace glycolaldehyde, this autocatalytic network converts formaldehyde into a mixture of sugars, including glyceraldehyde, dihydroxyacetone, and tetroses, under alkaline conditions with divalent metal ions like calcium [4] [5]. The mechanism proceeds through three key phases:

  • Induction Phase: Slow dimerization of formaldehyde to glycolaldehyde occurs via uncertain mechanisms, potentially involving free radicals or photochemical activation [4].
  • Autocatalytic Cycle: Glycolaldehyde catalyzes aldol additions with formaldehyde to form glyceraldehyde, which isomerizes to dihydroxyacetone. Subsequent aldol reactions yield tetroses (e.g., erythrose and threose), while retro-aldol cleavage regenerates glycolaldehyde, sustaining the cycle [4] [5].
  • Termination: Depletion of formaldehyde triggers decomposition of sugars into tar-like polymers, a limitation mitigated in prebiotic scenarios by mineral adsorption or compartmentalization [5].

Despite its complexity, the formose reaction provides a plausible route to D-glyceraldehyde, albeit with low enantiomeric excess. Recent studies suggest that chiral mineral surfaces, such as magnetite (Fe₃O₄), could bias the reaction toward D-sugars by favoring specific crystal orientations during sugar adsorption [2].

Enantioselective Synthesis Catalyzed by L-Amino Acids

The emergence of homochirality in sugars is inextricably linked to amino acid chirality. Experimental work demonstrates that L-amino acid-derived peptides catalyze the enantioselective synthesis of D-glyceraldehyde through kinetic resolution. For example, proline–valine (Pro–Val) peptides selectively react with L-glyceraldehyde, forming stable imine intermediates that undergo Amadori rearrangement. This leaves D-glyceraldehyde enriched in solution, achieving enantiomeric excesses exceeding 90% under prebiotically plausible conditions [1].

The selectivity arises from stereochemical complementarity: L-peptides adopt conformations that preferentially bind L-sugar enantiomers, leaving the D-form unreacted. Computational models indicate that hydrophobic interactions between the peptide’s valine side chain and the sugar’s hydroxymethyl group stabilize the transition state, while proline’s rigid pyrrolidine ring enforces geometric constraints [1]. This mechanism parallels modern enzymatic catalysis, where chiral active sites discriminate between substrate enantiomers.

Critically, this process operates with minimal initial chiral bias. Racemic amino acid mixtures can generate enantiopure peptides through differential solubility; for instance, Pro–Val dipeptides crystallize more readily in homochiral configurations, creating localized environments conducive to stereoselective reactions [1].

Kinetic Resolution Strategies for Enantioenrichment

Kinetic resolution—a process where enantiomers react at differing rates—provides a robust route to homochirality without requiring external chiral agents. In the case of D-glyceraldehyde, peptide-mediated resolution exploits the stability disparity between L- and D-sugar adducts. L-Glyceraldehyde reacts rapidly with L-peptides to form Schiff bases, which undergo irreversible Amadori rearrangement to ketoamines. In contrast, D-glyceraldehyde resists rearrangement, accumulating in solution [1].

This dynamic is encapsulated in the enantiomeric excess (ee) equation:

$$
\text{ee} = \frac{kL[\text{L-Peptide}] - kD[\text{D-Peptide}]}{kL[\text{L-Peptide}] + kD[\text{D-Peptide}]}
$$

where $$kL$$ and $$kD$$ represent rate constants for L- and D-sugar reactions. Even small differences in these constants ($$kL \gg kD$$) lead to significant ee values over time, particularly when coupled with autocatalytic peptide synthesis [1].

The scalability of this process is enhanced by solvent effects. Glyceraldehyde’s low solubility in water promotes phase separation, concentrating the enantiopure D-form while soluble byproducts are washed away. Such physicochemical feedback loops mirror hypothesized prebiotic environments, where wet-dry cycles or freezing-thawing episodes drive purification [1] [2].

Implications for Homochirality Propagation

The enantioselective synthesis of D-glyceraldehyde represents a critical node in prebiotic networks. Once established, its chirality can propagate through multiple avenues:

  • RNA Precursor Synthesis: D-Glyceraldehyde serves as a building block for ribose-aminooxazoline (RAO), a ribonucleotide precursor. Homochiral RAO crystals nucleate preferentially on magnetized mineral surfaces, leveraging the chiral-induced spin selectivity (CISS) effect to maintain enantiopurity [2].
  • Peptide Synthesis: Transfer RNA analogs selectively attach L-amino acids to D-ribonucleotides, enabling homochiral peptide synthesis from racemic amino acid pools [2].
  • Metabolic Pathways: Enantiopure glyceraldehyde enters glycolysis, where it is phosphorylated to glyceraldehyde-3-phosphate—a chiral intermediate in sugar metabolism that influences downstream metabolite handedness [6].

This directional transfer of chiral information—from sugars to RNA to peptides—parallels the central dogma of molecular biology, suggesting a unified mechanism for homochirality’s emergence [2].

XLogP3

-1.6

Appearance

Assay:≥95%A neat oil

Melting Point

145 °C
145.0 °C

UNII

41A680M0WB

Other CAS

453-17-8

Wikipedia

D-glyceraldehyde

Dates

Last modified: 08-15-2023
Hein et al. A route to enantiopure RNA precursors from nearly racemic starting materials. Nature Chemistry, doi: 10.1038/nchem.1108, published online 7 August 2011 http://www.nature.com/nchem
Xu et al. A prebiotically plausible synthesis of pyrimidine beta-ribonucleosides and their phosphate derivatives involving photoanomerization. Nature Chemistry, doi: 10.1038/nchem.2664, published online 21 November 2016

Explore Compound Types